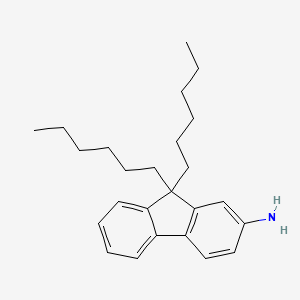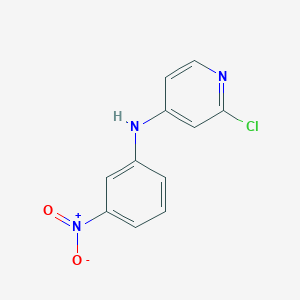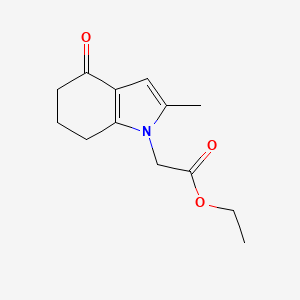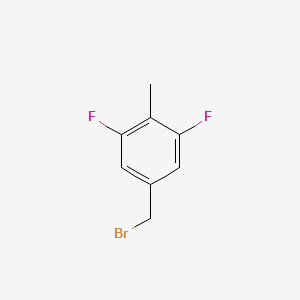
4-(4-Bromo-2,6-difluorophenyl)morpholine
Übersicht
Beschreibung
4-(4-Bromo-2,6-difluorophenyl)morpholine (4-Br-2,6-DF-PM) is a compound of interest in the scientific community due to its potential applications in a wide range of scientific fields. This compound is a derivative of morpholine, a heterocyclic compound containing four nitrogen atoms and one oxygen atom. Morpholine is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 4-Br-2,6-DF-PM is of particular interest due to its unique properties, which make it a promising candidate for use in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
Chemopreventive Potential
4-(4-Bromo-2,6-difluorophenyl)morpholine derivatives have been explored for their chemopreventive effects, particularly in the context of hepatocarcinogenesis. For instance, a study investigated the chemopreventive efficacy of S-methylcysteine (SMC) against hepatocarcinogenesis induced by morpholine and sodium nitrite, showing significant reduction in carcinogenic markers and suggesting SMC as a potential chemopreventive agent (Wei et al., 2000).
Synthesis and Characterization of Derivatives
Research has focused on synthesizing and characterizing novel thiophene derivatives involving morpholine, demonstrating potential anti-inflammatory activities. These derivatives have shown moderate to good activity in reducing inflammation, comparable to established drugs like indomethacin, highlighting their promise as therapeutic agents (Helal et al., 2015).
Antidepressant Activity
The synthesis and pharmacological evaluation of substituted thiadiazines, including morpholine derivatives, have been explored for their potential anti-psychotic and antidepressant activities. This research underscores the therapeutic potential of these compounds in treating stress-related disorders, with specific focus on the antidepressant efficacy of certain morpholine-based thiadiazines (Sarapultsev et al., 2016).
Hypocholesterolemic and Hypolipidemic Activities
Morpholine derivatives have also been studied for their hypocholesterolemic and hypolipidemic activities. Research in this area has shown that certain 2-biphenylyl morpholine derivatives can significantly reduce cholesterol and triglycerides in plasma, offering a potential avenue for developing antiatherogenic agents (Chrysselis et al., 2000).
Anticonvulsant Properties
The anticonvulsant potential of morpholine compounds has been assessed, with findings indicating their effectiveness against seizures. Research has revealed that certain p-aminobenzene sulphonyl morpholine derivatives exhibit significant anticonvulsant activity, offering advantages over traditional drugs like diphenyl hydantoin in experimental evaluations (Dua et al., 1994).
Eigenschaften
IUPAC Name |
4-(4-bromo-2,6-difluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXKNUXXYBFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2,6-difluorophenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






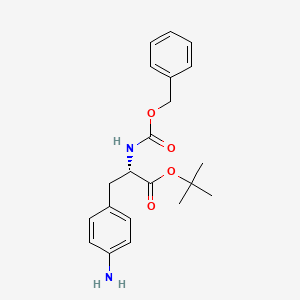
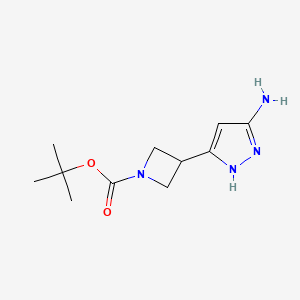

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)

![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)

